molecular formula C12H15NO2 B7863649 Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine

Cat. No.: B7863649
M. Wt: 205.25 g/mol
InChI Key: KKPUSLZHVJJQHG-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine is a bicyclic amine derivative featuring a cyclopropyl group attached via a methylene linker to the 5-position of a 2,3-dihydro-benzo[1,4]dioxin scaffold. The compound’s synthesis and applications in organic synthesis or medicinal chemistry remain inferred from related derivatives discussed in the literature.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-9(8-13-10-4-5-10)12-11(3-1)14-6-7-15-12/h1-3,10,13H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPUSLZHVJJQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the dihydro-benzo[1,4]dioxin moiety. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Cyclopropyl Group Formation: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

    Dihydro-benzo[1,4]dioxin Moiety Formation: This involves the cyclization of a suitable precursor, often through an intramolecular etherification reaction.

    Coupling Reaction: The cyclopropyl group and the dihydro-benzo[1,4]dioxin moiety are coupled using a nucleophilic substitution reaction, where the amine group acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Chemical Reactions Involving Cyclopropyl-(2,3-dihydro-benzo dioxin-5-ylmethyl)-amine

This compound can participate in various chemical reactions typical for amines and cyclopropyl derivatives:

  • Acylation and Alkylation : The amine group allows for acylation and alkylation reactions, which can modify its chemical properties.

  • Redox Reactions : The benzo dioxin moiety can participate in redox reactions due to its electron-rich aromatic system.

  • Nucleophilic Substitution : The cyclopropyl group can undergo nucleophilic substitution reactions under certain conditions.

Reaction TypeConditionsProducts/Outcomes
AcylationAcid chlorides, basesAmide derivatives
AlkylationAlkyl halides, basesAlkylated amines
RedoxOxidizing agentsOxidized products
Nucleophilic SubstitutionNucleophiles, solventsSubstituted cyclopropyl compounds

Analytical Techniques for Monitoring Reactions

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for monitoring the progress of reactions involving Cyclopropyl-(2,3-dihydro-benzo dioxin-5-ylmethyl)-amine. These methods help in identifying the products and ensuring the purity of the final compound.

Scientific Research Applications

Antiinflammatory and Analgesic Effects

Research indicates that compounds containing the dihydrobenzo[1,4]dioxin structure often exhibit anti-inflammatory and analgesic properties. Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine may interact with specific receptors or enzymes involved in pain pathways, potentially leading to therapeutic applications in pain management and inflammation reduction.

Neurological Implications

Preliminary studies suggest that this compound could have neuroprotective effects. Its ability to cross the blood-brain barrier may allow it to exert effects on neurological pathways, making it a candidate for research into treatments for neurodegenerative diseases.

Anticancer Potential

The unique structure of this compound may also confer anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth by affecting cellular signaling pathways related to cancer progression.

Case Studies and Research Findings

A review of current literature highlights several case studies where compounds similar to this compound have been investigated:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of dihydrobenzo[1,4]dioxins exhibited significant inhibition of pro-inflammatory cytokines in vitro .
  • Neuroprotective Activity Assessment : Research indicated that certain analogs showed promise in protecting neuronal cells from oxidative stress-induced damage .

These findings underscore the potential therapeutic applications of this compound across various medical fields.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine with key analogs, focusing on structural features, synthetic methodologies, and physicochemical properties.

Structural Analogues with Benzodioxin Moieties

Compound 9l : (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • Structure: Contains a thiazolidinone core substituted with a benzodioxin-methylamino-butyl chain and a benzodioxolylmethylene group.
  • Synthesis : Prepared via condensation of N-1-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-butane-1,4-diamine hydrochloride with piperonal, yielding a yellow powder with a melting point of 172–233°C (decomposition) .
Compound 5f : {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester
  • Structure : Features a tert-butyl carbamate-protected amine linked to the benzodioxin-methyl group via a butyl chain.
  • Synthesis : Synthesized in 88% yield as a yellowish viscous oil, highlighting superior synthetic efficiency compared to solid-phase analogs .
  • Key Differences : The carbamate group introduces steric bulk and alters solubility, contrasting with the unmodified cyclopropylamine in the target compound.
Compound 9m : (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • Structure: Dual benzodioxin motifs attached to a thiazolidinone core.
  • Synthesis : Formed using 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, yielding a compound with a melting point of 170–243°C (decomposition) .

Pharmacologically Active Analogs

PI3K Inhibitors (European Patent EP 2 794 600) : 2,3-Dihydro-benzo[1,4]oxazine derivatives
  • Structure: Benzoxazine analogs with phosphoinositide-3 kinase (PI3K) inhibitory activity.
  • Key Differences : Replacement of the benzodioxin with a benzoxazine ring alters electronic properties and target engagement, emphasizing the role of heteroatom positioning in bioactivity .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Structure: Combines benzodioxin with a pyridin-3-amine and dimethylaminomethylphenyl group.
  • Applications : Research-use compound with unvalidated medical applications, highlighting the versatility of benzodioxin derivatives in drug discovery .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point/Physical State Synthetic Yield Applications
This compound Benzodioxin + cyclopropylamine Cyclopropyl, methylamine linker Not reported Not reported Research chemical (discontinued)
9l Thiazolidinone Benzodioxin-methylamino-butyl, benzodioxolylmethylene 172–233°C (decomposition) Not specified Potential bioactive scaffold
5f Carbamic acid ester Benzodioxin-methylamino-butyl, tert-butyl carbamate Yellowish viscous oil 88% Intermediate for amine derivatives
9m Thiazolidinone Dual benzodioxin-methylamino-butyl 170–243°C (decomposition) Not specified Structural diversity studies
PI3K Inhibitors Benzoxazine Varied PI3K-targeting groups Not reported Not reported Anti-inflammatory therapeutics

Key Research Findings

  • Synthetic Accessibility: Compounds like 5f demonstrate high yields (88%) using reductive amination, whereas thiazolidinone derivatives (9l, 9m) require multi-step condensation, suggesting trade-offs between complexity and efficiency .
  • Thermal Stability: Thiazolidinone analogs exhibit broad decomposition ranges (e.g., 170–243°C), likely due to their rigid cores, while the target compound’s stability remains uncharacterized .
  • Bioactivity Potential: Benzodioxin derivatives show promise in targeting enzymes (e.g., PI3K) or serving as intermediates for bioactive molecules, though the cyclopropylamine variant’s specific applications require further study .

Biological Activity

Introduction

Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO2C_{12}H_{15}NO_2, with a molecular weight of approximately 219.25 g/mol. The compound features a cyclopropyl group and a dihydrobenzo[1,4]dioxin moiety, which contribute to its distinctive chemical properties and biological activities.

Table 1: Structural Features

Feature Description
Molecular FormulaC12H15NO2C_{12}H_{15}NO_2
Molecular Weight219.25 g/mol
Key Functional GroupsCyclopropyl group, Dihydrobenzo[1,4]dioxin moiety

Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrates or binding to active sites, thereby blocking normal biochemical pathways.
  • Receptor Interaction : It may interact with various receptors, potentially altering their activity and leading to physiological changes.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by modulating inflammatory pathways.
  • Neuroprotective Activity : Similar compounds have demonstrated neuroprotective effects against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Neuroprotection in SH-SY5Y Cells : In vitro studies have shown that derivatives of similar structures can significantly reduce intracellular reactive oxygen species (ROS) and improve mitochondrial membrane potential in neuron-like differentiated SH-SY5Y cells under oxidative stress conditions. These findings suggest that this compound may also exhibit neuroprotective properties against conditions such as Parkinson's disease .
  • Antioxidant Activity : A study evaluating a series of related compounds found that certain derivatives exhibited strong antioxidant activity and low cytotoxicity against human neuroblastoma and hepatoma cell lines. This suggests that this compound could be beneficial in developing new therapeutic agents targeting oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential.

Compound Name Structural Features Unique Properties
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-propanolContains cyclopropyl groupPotentially different pharmacokinetic properties
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-butanolSimilar structure with longer carbon chainVarying solubility characteristics
2-(Benzo[b][1,4]dioxin-5-yl)ethanolLacks amino substitutionSimpler structure may lead to different biological activities

This compound represents a promising candidate for further research due to its unique structural characteristics and potential biological activities. Its interactions with enzymes and receptors suggest various therapeutic applications ranging from anti-inflammatory to neuroprotective effects. Continued investigation into its mechanisms of action and efficacy in clinical settings will be critical for establishing its role in medicinal chemistry.

Future Directions

Further studies are recommended to:

  • Elucidate the precise mechanisms of action.
  • Conduct in vivo studies to evaluate therapeutic efficacy.
  • Explore the structure-activity relationship (SAR) to optimize the compound for specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the benzodioxin core is often functionalized using sulfonylation or alkylation. A validated approach involves reacting 2,3-dihydro-benzo[1,4]dioxin-6-amine with cyclopropane-containing electrophiles (e.g., cyclopropylmethyl halides) under basic conditions (pH 9–10) to form the amine linkage. Reaction progress is monitored via TLC or HPLC .

Q. How is structural characterization of this compound performed in academic research?

  • Methodological Answer : Characterization typically involves:

  • IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, C-O-C vibrations in the benzodioxin ring at ~1250 cm⁻¹).
  • ¹H-NMR for regiochemical analysis (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm; benzodioxin aromatic protons as doublets at δ 6.5–7.0 ppm).
  • Elemental analysis (CHN) to validate purity (>95%) .

Q. What stability considerations are critical during experimental handling?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at 2–8°C in amber vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) confirm decomposition thresholds. Use anhydrous solvents (e.g., DMF, DMSO) for in vitro assays to prevent hydrolysis .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer : Structural analogs of this compound exhibit activity against:

  • Kinases : PI3K inhibition (IC₅₀ ~50 nM) via competitive binding to the ATP pocket, as demonstrated in rheumatoid arthritis models .
  • GPCRs : Dopamine D2 receptor antagonism (Ki ~15 nM) and 5-HT1A agonism (EC₅₀ ~100 nM), validated via radioligand displacement assays in HEK293 cells .
  • GRK2 inhibition : Derivatives with pyrrolidone-carboxylic acid moieties show submicromolar IC₅₀ in cardiac hypertrophy models .

Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?

  • Methodological Answer : Key modifications include:

  • Benzodioxin substitution : Electron-withdrawing groups (e.g., -NO₂ at position 6) enhance PI3K binding affinity by 2-fold .
  • Cyclopropyl optimization : Bulky substituents on the cyclopropane ring improve metabolic stability (t₁/₂ > 6 hours in liver microsomes).
  • Amine functionalization : Acylation or sulfonylation of the amine group increases blood-brain barrier permeability (logP > 2.5) .

Q. What computational strategies predict binding modes and affinity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) using PI3Kγ crystal structures (PDB: 2CHX) identifies hydrogen bonds between the benzodioxin oxygen and Lys833.
  • MD simulations (GROMACS) assess binding stability over 100 ns, with RMSD < 2 Å indicating robust target engagement.
  • QSAR models (CoMFA/CoMSIA) prioritize derivatives with polar surface area < 90 Ų for improved bioavailability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., RAW264.7 for PI3K) and positive controls (e.g., LY294002).
  • Orthogonal assays : Confirm GRK2 inhibition via both enzymatic (ADP-Glo™) and cellular (cAMP accumulation) assays.
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess reproducibility .

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